1-Mesitylethane-1-sulfonyl chloride
Description
1-Mesitylethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to an ethane-sulfonyl chloride backbone. While specific data on this compound are scarce in the provided evidence, sulfonyl chlorides generally serve as versatile intermediates in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups.
Properties
Molecular Formula |
C11H15ClO2S |
|---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3 |
InChI Key |
KZXMHXUBZMJNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
1-Mesitylethane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene with chlorosulfonic acid, followed by the addition of thionyl chloride. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
1-Mesitylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include non-nucleophilic bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids, which have various applications in organic synthesis and pharmaceuticals.
Scientific Research Applications
1-Mesitylethane-1-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules, which can then be further modified to create a variety of derivatives.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which 1-Mesitylethane-1-sulfonyl chloride exerts its effects involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles to form stable sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The closest analog in the provided evidence is (1-(Methoxymethyl)cyclobutyl)methanesulfonyl chloride (CAS: 1850318-98-7, Molecular Formula: C₇H₁₃ClO₃S) . Below is a comparative analysis:
*Note: Hypothetical values for 1-Mesitylethane-1-sulfonyl chloride are inferred from structural analogs due to insufficient direct data in the provided evidence.
Key Differences:
Substituent Effects: The mesityl group in 1-Mesitylethane-1-sulfonyl chloride introduces significant steric hindrance, which may reduce nucleophilic attack rates compared to the smaller cyclobutyl-methoxymethyl group in the analog .
Reactivity :
- Sulfonyl chlorides with bulky aromatic groups (e.g., mesityl) are often less reactive toward hydrolysis but more stable in storage. In contrast, aliphatic sulfonyl chlorides (e.g., the cyclobutyl analog) may hydrolyze faster due to reduced steric protection .
Applications :
- While 1-Mesitylethane-1-sulfonyl chloride might be tailored for selective sulfonylation in sterically demanding environments, the cyclobutyl analog’s smaller structure could suit reactions requiring moderate steric bulk and polarity .
Research Findings and Limitations
- Gaps in Evidence : Direct studies on 1-Mesitylethane-1-sulfonyl chloride are absent in the provided sources. Comparisons rely on structural analogs and general sulfonyl chloride chemistry.
- Synthetic Relevance : The mesityl group’s steric effects could mimic trends observed in anthocyanin derivatives (e.g., Callistephin chloride), where bulky groups stabilize structures , though this is speculative.
Biological Activity
1-Mesitylethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
1-Mesitylethane-1-sulfonyl chloride has the following chemical structure:
- Molecular Formula : C11H13ClO2S
- Molecular Weight : 246.74 g/mol
The compound features a mesityl group, which contributes to its unique reactivity and biological properties.
The biological activity of 1-Mesitylethane-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids, leading to modulation of their activity. This mechanism is crucial for its potential applications in drug design and synthesis.
Antimicrobial Activity
Recent studies have indicated that sulfonyl chlorides, including 1-Mesitylethane-1-sulfonyl chloride, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-cancer Properties
In addition to its antimicrobial effects, 1-Mesitylethane-1-sulfonyl chloride has shown potential anti-cancer activity. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1-Mesitylethane-1-sulfonyl chloride against multi-drug resistant strains of bacteria. The results demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential as an alternative treatment for resistant infections.
Study 2: Cancer Cell Line Testing
In vitro studies were conducted using various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that treatment with 1-Mesitylethane-1-sulfonyl chloride resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
